molecular formula C36H57N9O13S B14437870 beta-Endorphin 2-9 CAS No. 79924-62-2

beta-Endorphin 2-9

Cat. No.: B14437870
CAS No.: 79924-62-2
M. Wt: 856.0 g/mol
InChI Key: BSXRSZNOGAFXQD-PAVUUCRMSA-N
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Description

Beta-Endorphin 2-9 is a peptide fragment derived from beta-Endorphin, an endogenous opioid neuropeptide and peptide hormone. Beta-Endorphin is produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-Endorphin and gamma-Endorphin . This compound, specifically, is a shorter peptide sequence that retains some of the biological activity of the full-length beta-Endorphin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Endorphin 2-9 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: the activated amino acid to the resin-bound peptide chain.

    Deprotection: of the amino group to allow for the next coupling cycle.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Beta-Endorphin 2-9 can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Beta-Endorphin 2-9 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain and stress responses.

    Medicine: Explored for its potential therapeutic effects in pain management and mood disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Beta-Endorphin 2-9 exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor . Upon binding to these receptors, it triggers a signaling cascade that results in the inhibition of neurotransmitter release and modulation of pain perception. The peptide also influences other pathways involved in stress and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Endorphin: Another endogenous opioid peptide with a shorter sequence than beta-Endorphin.

    Gamma-Endorphin: Similar to alpha-Endorphin but with a different amino acid sequence.

    Enkephalins: Shorter opioid peptides that also bind to opioid receptors but with different affinities and effects.

Uniqueness

Beta-Endorphin 2-9 is unique in its specific sequence and the biological activities it retains from the full-length beta-Endorphin. Its ability to interact with opioid receptors and modulate pain and stress responses makes it a valuable tool in both research and therapeutic contexts .

Properties

CAS No.

79924-62-2

Molecular Formula

C36H57N9O13S

Molecular Weight

856.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H57N9O13S/c1-20(47)30(35(56)44-26(19-46)34(55)41-22(11-12-29(50)51)31(52)43-24(36(57)58)10-6-7-14-37)45-32(53)23(13-15-59-2)42-33(54)25(16-21-8-4-3-5-9-21)40-28(49)18-39-27(48)17-38/h3-5,8-9,20,22-26,30,46-47H,6-7,10-19,37-38H2,1-2H3,(H,39,48)(H,40,49)(H,41,55)(H,42,54)(H,43,52)(H,44,56)(H,45,53)(H,50,51)(H,57,58)/t20-,22+,23+,24+,25+,26+,30+/m1/s1

InChI Key

BSXRSZNOGAFXQD-PAVUUCRMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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